(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of natural products containing highly strained trans-fused bicyclo [3.3.0]octane ring systems, which are similar to the ring system in the given compound, is a challenging task due to high strain energy . There are very few approaches to synthesize these molecules .Molecular Structure Analysis
Detailed molecular structure analysis of the compound is not available in the sources I found .Physical and Chemical Properties Analysis
Some physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found on ChemicalBook .Scientific Research Applications
Synthesis and Molecular Structure
- The compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which is similar in structure to the requested compound, has been synthesized and characterized. This chiral cyclic amino acid ester was synthesized without using chiral catalysts or enzymes and characterized using NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via X-ray diffraction analysis, revealing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014).
Conformational Analysis
- Research on the synthesis of conformationally rigid analogues of amino acids, like 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyc- lo(3.2.1)octane-1,5-dicarboxylic acid, involves creating compounds with a similar 8-azabicyclo[3.2.1]octane skeleton. These studies are crucial for understanding the structural requirements of bioactive molecules (Kubyshkin et al., 2009).
Dipeptide Isosteres
- 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids, are described as conformationally constrained dipeptide isosteres. These compounds serve as models for understanding the role of molecular conformation in bioactive molecules and provide a foundation for designing novel peptidomimetics (Guarna et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,7R,8R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRIUJBYRLGXJF-OPRDCNLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]2[C@@H]1[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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